6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane
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Overview
Description
6-(Methanesulfonylmethyl)-1-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a methanesulfonylmethyl group is attached to an oxaspiro[25]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyran derivative.
Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonylmethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted spirocyclic compounds.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A related spirocyclic compound with different substituents.
2-Azaspiro[3.4]octane: Another spirocyclic compound with a nitrogen atom in the ring system.
Spirocyclic Oxindoles: Compounds with a spirocyclic structure and an oxindole moiety.
Uniqueness
6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds and makes it a valuable compound for various applications.
Properties
IUPAC Name |
6-(methylsulfonylmethyl)-1-oxaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)6-8-2-4-9(5-3-8)7-12-9/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLSNYVBCXNXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC2(CC1)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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